N-[2-(4-AMINO-5-ETHYL-2,3-DIMETHYL-6-PHENYL-1H-PYRROLO[2,3-B]PYRIDIN-1-YL)ETHYL]-N,N-DIMETHYLAMINE
Overview
Description
N-[2-(4-AMINO-5-ETHYL-2,3-DIMETHYL-6-PHENYL-1H-PYRROLO[2,3-B]PYRIDIN-1-YL)ETHYL]-N,N-DIMETHYLAMINE is a complex organic compound that belongs to the class of heterocyclic amines This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-AMINO-5-ETHYL-2,3-DIMETHYL-6-PHENYL-1H-PYRROLO[2,3-B]PYRIDIN-1-YL)ETHYL]-N,N-DIMETHYLAMINE typically involves multi-step organic reactions. One common approach is to start with commercially available precursors and build the pyrrolo[2,3-b]pyridine core through a series of cyclization and functionalization reactions. Key steps may include:
Cyclization: Formation of the pyrrolo[2,3-b]pyridine core through intramolecular cyclization reactions.
Functional Group Introduction: Introduction of amino, ethyl, and phenyl groups through substitution reactions.
Final Assembly: Coupling of the core structure with N,N-dimethylamine to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-AMINO-5-ETHYL-2,3-DIMETHYL-6-PHENYL-1H-PYRROLO[2,3-B]PYRIDIN-1-YL)ETHYL]-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines or phenyl derivatives.
Scientific Research Applications
N-[2-(4-AMINO-5-ETHYL-2,3-DIMETHYL-6-PHENYL-1H-PYRROLO[2,3-B]PYRIDIN-1-YL)ETHYL]-N,N-DIMETHYLAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-AMINO-5-ETHYL-2,3-DIMETHYL-6-PHENYL-1H-PYRROLO[2,3-B]PYRIDIN-1-YL)ETHYL]-N,N-DIMETHYLAMINE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N,N-DIMETHYLAMINE: A structurally similar compound with different substituents on the phenyl ring.
N-[2-(2-AMINO-4-OXO-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL)ETHYL]BENZOYL-L-GLUTAMIC ACID: Another heterocyclic amine with a pyrrolo[2,3-d]pyrimidine core.
Uniqueness
N-[2-(4-AMINO-5-ETHYL-2,3-DIMETHYL-6-PHENYL-1H-PYRROLO[2,3-B]PYRIDIN-1-YL)ETHYL]-N,N-DIMETHYLAMINE is unique due to its specific combination of functional groups and the pyrrolo[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-5-ethyl-2,3-dimethyl-6-phenylpyrrolo[2,3-b]pyridin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4/c1-6-17-19(22)18-14(2)15(3)25(13-12-24(4)5)21(18)23-20(17)16-10-8-7-9-11-16/h7-11H,6,12-13H2,1-5H3,(H2,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDMIRCVSVRYOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N=C1C3=CC=CC=C3)N(C(=C2C)C)CCN(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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